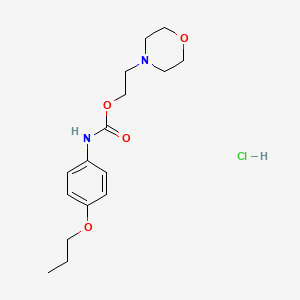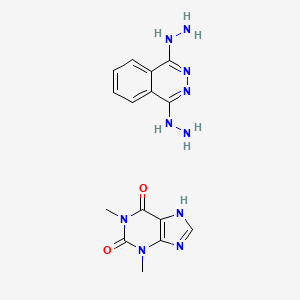
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a cyclohexylphenyl group and a methoxyphenyl group attached to the pyrrole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-pyrrole: Lacks the cyclohexyl and methoxy groups, making it less complex.
2-(4-Methoxyphenyl)-1H-pyrrole: Similar but lacks the cyclohexyl group.
2-(4-Cyclohexylphenyl)-1H-pyrrole: Similar but lacks the methoxy group.
Uniqueness
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole is unique due to the presence of both cyclohexyl and methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
91306-82-0 |
|---|---|
Fórmula molecular |
C24H27NO |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C24H27NO/c1-18-11-16-24(25(18)22-9-6-10-23(17-22)26-2)21-14-12-20(13-15-21)19-7-4-3-5-8-19/h6,9-17,19H,3-5,7-8H2,1-2H3 |
Clave InChI |
AVHSVJRYSBHCRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


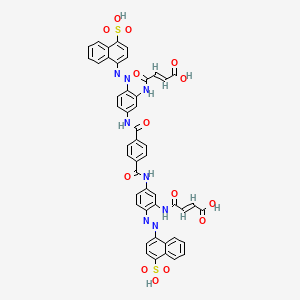

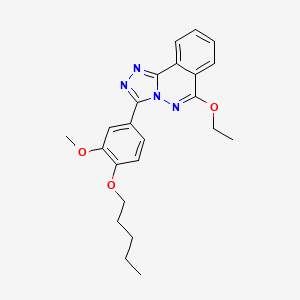
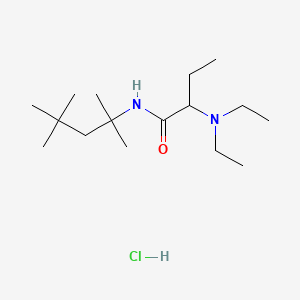
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
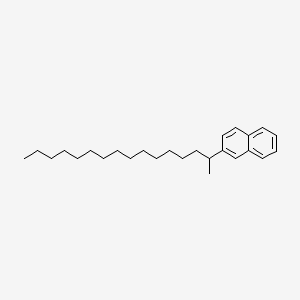
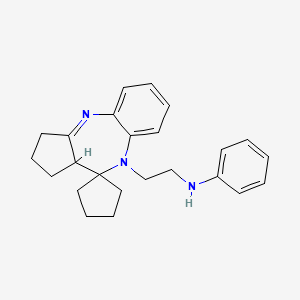
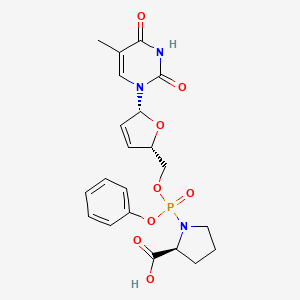
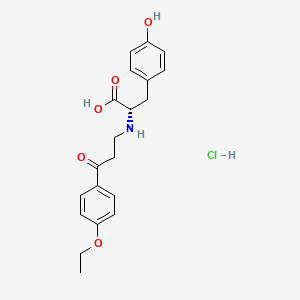


![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
